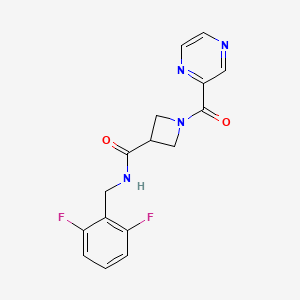
1-(3-Nitrobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Nitrobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine, also known as NB-TMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Scientific Research Applications
Synthesis and Characterization
Piperazine derivatives, including those similar to 1-(3-Nitrobenzoyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine, have been extensively studied for their synthesis methods and pharmacological potential. For example, the synthesis of piperazine derivatives through various chemical reactions, involving alkylation, acidulation, and reduction, has been documented. The structural confirmation of these compounds is typically achieved using IR and 1H-NMR techniques, highlighting the importance of these analytical methods in characterizing piperazine-based pharmaceutical intermediates (Quan, 2006).
Antimicrobial and Antifungal Activities
Piperazine derivatives exhibit significant pharmacophoric activities, including antimicrobial and antifungal properties. The synthesis of substituted piperazine derivatives and their biological screening against various bacterial and fungal strains reveal their potential as therapeutic agents. For instance, compounds have shown effectiveness against Staphylococcus aureus, Streptococcus epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and other pathogens, demonstrating the broad spectrum of antimicrobial activity of piperazine derivatives (Suryavanshi & Rathore, 2017).
Medicinal Chemistry Applications
The structural versatility of piperazine derivatives makes them valuable scaffolds in medicinal chemistry. For example, novel synthesis approaches allow for the creation of functionalized piperazines for potential labeling and bioorthogonal applications. This includes the development of piperazine derivatives for use in 18F-labeling, a technique important in PET imaging, demonstrating the compound's utility in both therapeutic and diagnostic contexts (Mamat, Pretze, Gott, & Köckerling, 2016).
Drug Discovery and Development
Piperazine derivatives have also been evaluated for their antitubercular, anti-malarial, and anti-HIV activities, underscoring their potential in addressing global health challenges. Compounds based on the piperazine scaffold have been identified as promising candidates for the treatment of diseases such as tuberculosis, malaria, and HIV, highlighting the importance of this chemical class in the discovery and development of new therapeutic agents (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
properties
IUPAC Name |
(3-nitrophenyl)-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14-11-15(2)19(16(3)12-14)29(27,28)22-9-7-21(8-10-22)20(24)17-5-4-6-18(13-17)23(25)26/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZYSNYORHJRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Mesitylsulfonyl)piperazin-1-yl)(3-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


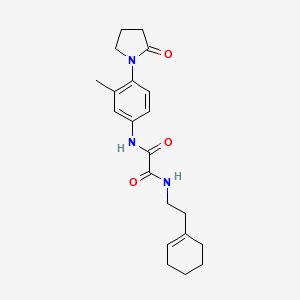
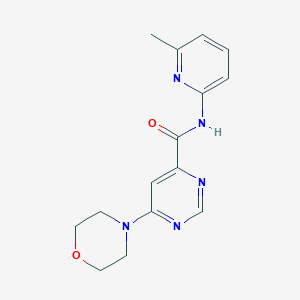
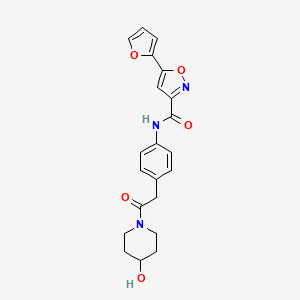

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2694339.png)
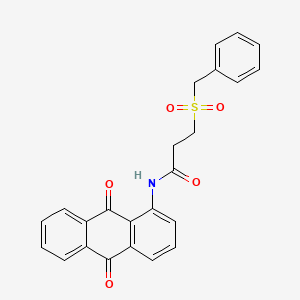
![N-(4-ethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694342.png)

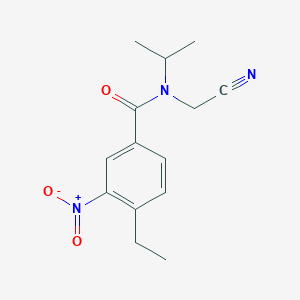
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)
![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2694347.png)
